2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide

Description

Basic Molecular Framework

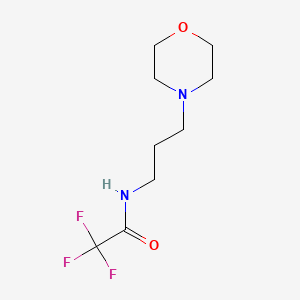

The fundamental molecular structure of 2,2,2-trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide is characterized by its molecular formula C₉H₁₅F₃N₂O₂, indicating a composition of nine carbon atoms, fifteen hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight has been determined to be 240.22 grams per mole, establishing the compound's molar mass for quantitative chemical calculations. The structural organization consists of a central acetamide group bearing a trifluoromethyl substituent at the carbonyl carbon position, with the nitrogen atom connected to a three-carbon propyl chain terminating in a morpholine ring.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as FC(F)(F)C(NCCCN1CCOCC1)=O, which provides a detailed description of the atomic connectivity and bonding patterns. This notation reveals the presence of the characteristic trifluoromethyl group attached directly to the carbonyl carbon, followed by the amide linkage connecting to the propyl-morpholine substituent. The morpholine ring itself adopts a chair conformation typical of six-membered heterocycles containing both nitrogen and oxygen atoms.

Stereochemical Considerations

The molecular structure of this compound does not contain any chiral centers, indicating that the compound exists as a single constitutional isomer without stereoisomeric variants. The morpholine ring adopts its preferred chair conformation, with the nitrogen and oxygen atoms positioned to minimize steric interactions. The propyl chain connecting the morpholine ring to the acetamide functionality exhibits conformational flexibility, allowing for multiple rotational states around the carbon-carbon and carbon-nitrogen bonds.

The trifluoromethyl group introduces significant electronic effects due to the high electronegativity of fluorine atoms, creating a strong electron-withdrawing influence on the adjacent carbonyl group. This electronic distribution affects the compound's reactivity patterns and influences its interactions with other molecular species. The spatial arrangement of atoms results in a molecular geometry that balances the electronic requirements of the trifluoroacetamide portion with the steric demands of the morpholine-containing substituent.

Properties

IUPAC Name |

2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O2/c10-9(11,12)8(15)13-2-1-3-14-4-6-16-7-5-14/h1-7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZIIFCITSBJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390692 | |

| Record name | 2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570421-58-8 | |

| Record name | 2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The most commonly reported preparation method involves the amide coupling reaction between:

- 2,2,2-trifluoroacetamide (or its activated derivatives such as trifluoroacetyl chloride or esters)

- 3-(morpholin-4-yl)propylamine

This reaction typically proceeds under controlled conditions to form the target amide bond.

Detailed Synthetic Procedure

Step 1: Activation of 2,2,2-trifluoroacetic acid or amide

The trifluoroacetyl moiety can be introduced by using trifluoroacetyl chloride or trifluoroacetic anhydride to activate the acid or amide precursor.

Step 2: Nucleophilic substitution with 3-(morpholin-4-yl)propylamine

The amine nucleophile attacks the activated carbonyl carbon, forming the amide bond.

Step 3: Purification

The crude product is purified by standard methods such as recrystallization or chromatography.

Reaction Conditions

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for high yields and selectivity.

- Bases: Mild bases like sodium carbonate (Na2CO3) are used to neutralize by-products and facilitate the reaction.

- Temperature: Typically room temperature to moderate heating (25–80 °C) depending on the reactivity of starting materials.

- Catalysts: In some cases, coupling reagents such as carbodiimides (e.g., EDC, DCC) or other peptide coupling agents may be employed to improve yield and reaction rate.

Research Findings and Analysis

Reaction Efficiency and Yield

| Parameter | Typical Value/Condition | Effect on Yield/Selectivity |

|---|---|---|

| Solvent | DMF, DMSO | High yield (up to 84%) and regioselectivity |

| Base | Na2CO3 | Optimal for selectivity and yield |

| Temperature | 25–80 °C | Moderate heating improves reaction rate |

| Coupling Reagent | EDC, DCC (optional) | Enhances amide bond formation efficiency |

| Reaction Time | 4–24 hours | Longer times favor complete conversion |

Mechanistic Insights

- The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the trifluoroacetyl derivative.

- The trifluoromethyl group stabilizes the carbonyl, influencing reactivity.

- The morpholine ring’s electron-donating nature can affect nucleophilicity and steric factors.

Alternative Synthetic Routes

- Hydrogenolysis of intermediates: Some patents describe preparing intermediates such as phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate, which upon hydrogenolysis yield the target amide.

- Direct amidation of esters or anhydrides: Using amines to react with trifluoroacetate esters or anhydrides under base catalysis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct amidation | 2,2,2-trifluoroacetamide + 3-(morpholin-4-yl)propylamine | DMF, Na2CO3, room temp to 80 °C | 70–85 | Simple, efficient, widely used |

| Coupling via activated ester | Trifluoroacetyl chloride + amine | Base, coupling agents (EDC/DCC) | 75–90 | Higher yield, requires coupling agents |

| Hydrogenolysis of carbamate intermediate | Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate | H2, Pd/C catalyst | 65–80 | Multi-step, useful for complex syntheses |

Notes on Reaction Optimization

- Base selection: Sodium carbonate is preferred over stronger bases like NaH, which can lead to side reactions or decomposition.

- Solvent choice: Polar aprotic solvents enhance nucleophilicity and solubility of reactants, improving yield.

- Temperature control: Excessive heating may cause side reactions; moderate heating balances rate and selectivity.

- Purification: Chromatographic techniques are often necessary to isolate pure product due to close polarity of starting materials and product.

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

The compound serves as a reagent in organic synthesis and acts as a building block for more complex molecules. Its trifluoromethyl group enhances its lipophilicity, making it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals.

Biology

In biological research, 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide is utilized in proteomics to study protein interactions and functions. It has been identified as a potential inhibitor affecting various metabolic pathways by modulating enzyme activity.

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its unique structural features that may lead to significant biological activities. Preliminary studies indicate its potential antiproliferative effects on cancer cell lines by inducing apoptosis through mitochondrial pathways.

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Comparative Studies

Comparative analyses with similar compounds reveal that variations in substituents significantly affect biological activity. For instance, compounds with different cyclic structures (like piperidine vs. morpholine) exhibit distinct profiles regarding enzyme inhibition and cellular uptake.

In Vitro Studies

- Proteomic Applications: Studies have shown that this compound can modulate enzyme activity involved in metabolic pathways.

- Antiproliferative Activity: Research indicates that it exhibits antiproliferative effects on certain cancer cell lines by triggering apoptotic pathways.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and pathways, ultimately influencing the biological effects of the compound .

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide

2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide ()

- Key Features :

- Fluoro and methoxy substituents: Improve membrane permeability and target selectivity.

- Electron-withdrawing effects: Stabilize aromatic interactions.

- Applications : Antibacterial and anti-inflammatory agents .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP* | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| This compound | C₉H₁₄F₃N₂O₂ | 254.22 | Morpholine, propyl | ~1.2 | 4 |

| 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide | C₈H₅F₃INO | 339.03 | Iodo (ortho) | ~2.8 | 2 |

| 2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide | C₁₁H₈F₃N₂O | 256.19 | Quinoline | ~2.5 | 3 |

| 2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide | C₉H₇F₄NO₂ | 237.15 | Fluoro, methoxy (para) | ~1.9 | 3 |

*Estimated using fragment-based methods.

Biological Activity

2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H15F3N2O2

- Molecular Weight : 240.22 g/mol

- CAS Number : 570421-58-8

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its interactions with various proteins and enzymes. It has been identified as a potential inhibitor in proteomics research, influencing protein interactions and cellular pathways.

The compound's mechanism involves binding to specific molecular targets, affecting their activity and function. This interaction can lead to alterations in cellular processes such as signal transduction and metabolic pathways. Specifically, the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, facilitating its interaction with biological membranes.

In Vitro Studies

- Proteomic Applications : In studies aimed at understanding protein interactions, this compound was shown to modulate the activity of various enzymes involved in metabolic pathways. Its ability to disrupt specific protein-protein interactions makes it a valuable tool in drug discovery and development.

- Antiproliferative Activity : Preliminary studies indicated that this compound exhibits antiproliferative effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis via mitochondrial pathways, although further studies are required to elucidate the exact signaling cascades involved.

Comparative Studies

Comparative analysis with similar compounds has revealed that variations in the substituents on the morpholine ring significantly affect biological activity. For instance, compounds with piperidine rings exhibited different profiles in terms of enzyme inhibition and cellular uptake .

Case Studies

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction between 2,2,2-trifluoroacetamide and 3-(morpholin-4-yl)propylamine under controlled conditions. The resulting product can undergo various chemical transformations such as oxidation and substitution reactions which are crucial for modifying its biological properties .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2,2,2-trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of trifluoroacetamide derivatives typically involves nucleophilic substitution or acylation reactions. For example, acetyl chloride and Na₂CO₃ in CH₂Cl₂ are used to acetylate morpholine intermediates, followed by purification via silica gel chromatography and recrystallization (e.g., 58% yield for a related compound ). For the target compound, adjusting substituents (e.g., replacing acetyl with trifluoroacetyl groups) would require careful control of stoichiometry and reaction time. Optimizing solvent polarity (e.g., DCM for acylation) and base strength (Na₂CO₃ vs. K₂CO₃) can mitigate side reactions like hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing the morpholine and trifluoroacetamide moieties?

- Methodological Answer :

- ¹H/¹³C NMR : The morpholine ring protons resonate at δ 3.3–3.5 ppm (multiplet), while the trifluoroacetamide carbonyl appears near δ 168–170 ppm in ¹³C NMR .

- MS : Electrospray ionization (ESI) detects [M+H]⁺ and [M+Na]⁺ peaks, with trifluoromethyl groups contributing to distinct isotopic patterns .

- IR : Strong C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm acetamide formation.

Q. How does the morpholine group influence the compound’s solubility and stability?

- Methodological Answer : The morpholine ring enhances water solubility via hydrogen bonding, while the trifluoroacetamide group increases lipophilicity. Stability studies (e.g., pH 7.4 buffer at 37°C) should monitor hydrolysis of the amide bond using HPLC. Derivatives with morpholinopropyl chains show improved pharmacokinetic profiles in related quinazoline analogs .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states for acylation reactions, guiding solvent and catalyst selection. For example, ICReDD’s reaction path search algorithms reduce trial-and-error by simulating energy barriers for trifluoroacetyl group incorporation . Machine learning models trained on existing morpholine-acetamide syntheses (e.g., PubChem data ) can recommend optimal temperatures (e.g., 0–25°C) and reagent ratios.

Q. What strategies resolve contradictions in biological activity data for morpholine-containing acetamides?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Orthogonal validation methods include:

- Dose-response curves to confirm IC₅₀ consistency across replicates.

- Metabolite profiling (LC-MS) to rule out degradation products.

- Structural analogs : Compare with compounds like N-(3-chloro-4-fluorophenyl)-morpholinopropyl derivatives to isolate pharmacophore contributions .

Q. How can factorial design improve the scalability of this compound’s synthesis?

- Methodological Answer : A 2³ factorial design evaluates three factors: molar ratio (1:1–1:2), temperature (0–25°C), and catalyst (none vs. DMAP). Response variables include yield and purity. For example, a study on similar acetamides found that excess acyl chloride (1.5 eq) and DMAP (5 mol%) increased yields by 22% while reducing reaction time . ANOVA identifies significant interactions (e.g., temperature-catalyst synergy).

Q. What role does the trifluoromethyl group play in binding affinity, and how can this be validated experimentally?

- Methodological Answer : The CF₃ group enhances electronegativity and steric bulk, potentially improving target engagement. Validation methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.